molecular formula C11H12F2O4 B1477843 2,2-Difluoro-2-(3-(2-methoxyethoxy)phenyl)acetic acid CAS No. 1860875-71-3

2,2-Difluoro-2-(3-(2-methoxyethoxy)phenyl)acetic acid

Cat. No. B1477843
CAS RN: 1860875-71-3
M. Wt: 246.21 g/mol
InChI Key: CCUSLKANGXAJJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoro-2-(3-(2-methoxyethoxy)phenyl)acetic acid (DFMEPA) is a compound that has been studied extensively in recent years due to its potential applications in the pharmaceutical and biotechnology fields. It is an important intermediate in the synthesis of various pharmaceuticals and has been found to have a wide range of biological activities.

Scientific Research Applications

2,2-Difluoro-2-(3-(2-methoxyethoxy)phenyl)acetic acid has been used in a wide range of scientific research applications, including drug discovery, drug delivery, and biotechnology. In drug discovery, 2,2-Difluoro-2-(3-(2-methoxyethoxy)phenyl)acetic acid has been used as a lead compound in the development of novel therapeutic agents. In drug delivery, it has been used as a targeting agent, allowing for the delivery of drugs to specific sites in the body. In biotechnology, it has been used as a substrate in the production of enzymes and other proteins.

Mechanism of Action

2,2-Difluoro-2-(3-(2-methoxyethoxy)phenyl)acetic acid acts as a proton donor in the body, donating protons to enzymes and other proteins. This allows for the formation of new bonds, which can lead to the production of new molecules or the modification of existing molecules. This mechanism of action is important for the development of new drugs and other therapeutic agents, as it allows for the precise targeting of specific sites in the body.
Biochemical and Physiological Effects
2,2-Difluoro-2-(3-(2-methoxyethoxy)phenyl)acetic acid has been found to have a wide range of biochemical and physiological effects. It has been found to be an effective inhibitor of several enzymes, including cytochrome P450 enzymes and lipoxygenases. It has also been found to have anti-inflammatory and anti-oxidant properties, and has been shown to be effective in the treatment of several diseases, including cancer, diabetes, and cardiovascular disease.

Advantages and Limitations for Lab Experiments

The use of 2,2-Difluoro-2-(3-(2-methoxyethoxy)phenyl)acetic acid in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize in the laboratory. Additionally, its mechanism of action is well understood, and its effects on enzymes and other proteins can be easily studied. However, the use of 2,2-Difluoro-2-(3-(2-methoxyethoxy)phenyl)acetic acid in laboratory experiments is limited by its low solubility in water and its potential for toxicity at high concentrations.

Future Directions

The potential applications of 2,2-Difluoro-2-(3-(2-methoxyethoxy)phenyl)acetic acid are still being explored. Future research could focus on the development of new drugs and other therapeutic agents based on 2,2-Difluoro-2-(3-(2-methoxyethoxy)phenyl)acetic acid, as well as the development of new delivery methods for existing drugs. Additionally, further research could be conducted to better understand the biochemical and physiological effects of 2,2-Difluoro-2-(3-(2-methoxyethoxy)phenyl)acetic acid, as well as its potential toxicity. Finally, research could be conducted to further explore the potential of 2,2-Difluoro-2-(3-(2-methoxyethoxy)phenyl)acetic acid in biotechnology, such as the production of enzymes and other proteins.

properties

IUPAC Name

2,2-difluoro-2-[3-(2-methoxyethoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O4/c1-16-5-6-17-9-4-2-3-8(7-9)11(12,13)10(14)15/h2-4,7H,5-6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCUSLKANGXAJJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC(=C1)C(C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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